Boc-(r)-3-amino-2-(2,3-dichlorobenzyl)propanoic acid
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Overview
Description
Boc-®-3-amino-2-(2,3-dichlorobenzyl)propanoic acid is a synthetic organic compound with the molecular formula C14H17Cl2NO4. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a dichlorobenzyl moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of Boc-protected amino acids with 2,3-dichlorobenzyl bromide under basic conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Boc-®-3-amino-2-(2,3-dichlorobenzyl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The dichlorobenzyl moiety can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Deprotection: Trifluoroacetic acid (TFA) is often employed to remove the Boc group.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Deprotection: The major product is the free amine derivative of the compound.
Scientific Research Applications
Boc-®-3-amino-2-(2,3-dichlorobenzyl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Boc-®-3-amino-2-(2,3-dichlorobenzyl)propanoic acid involves its interaction with specific molecular targets. The dichlorobenzyl moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The Boc group serves as a protecting group, allowing for selective reactions at the amino site .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichlorobenzyl Bromide: Shares the dichlorobenzyl moiety but lacks the amino and Boc groups.
2,4-Dichlorobenzyl Alcohol: Contains a similar dichlorobenzyl structure but with an alcohol functional group.
Uniqueness
Boc-®-3-amino-2-(2,3-dichlorobenzyl)propanoic acid is unique due to the presence of both the Boc-protected amino group and the dichlorobenzyl moiety. This combination allows for specific chemical reactions and interactions that are not possible with simpler compounds .
Properties
Molecular Formula |
C15H19Cl2NO4 |
---|---|
Molecular Weight |
348.2 g/mol |
IUPAC Name |
(2R)-2-[(2,3-dichlorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H19Cl2NO4/c1-15(2,3)22-14(21)18-8-10(13(19)20)7-9-5-4-6-11(16)12(9)17/h4-6,10H,7-8H2,1-3H3,(H,18,21)(H,19,20)/t10-/m1/s1 |
InChI Key |
NYGSSEHNKWWCON-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](CC1=C(C(=CC=C1)Cl)Cl)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=C(C(=CC=C1)Cl)Cl)C(=O)O |
Origin of Product |
United States |
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